molecular formula C14H12N4OS B5180447 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide

Cat. No. B5180447
M. Wt: 284.34 g/mol
InChI Key: CFNPVZDLWPCKIC-UHFFFAOYSA-N
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Description

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of compounds known as protein kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell growth and division.

Mechanism of Action

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide works by inhibiting the activity of several key enzymes involved in the growth and survival of cancer cells. Specifically, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide targets the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects on cancer cells, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of cell migration and invasion. These effects are thought to be mediated through the inhibition of BTK activity and the downstream signaling pathways that are activated by this enzyme.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide is its potent anti-tumor activity, which has been demonstrated in a wide range of preclinical models of cancer. Additionally, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
However, there are also some limitations associated with the use of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide in lab experiments. For example, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide may not be effective against all types of cancer, and its efficacy may be influenced by factors such as tumor heterogeneity and drug resistance.

Future Directions

There are several potential future directions for the development of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide as a cancer therapy. One area of focus is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide treatment. Additionally, there is ongoing research aimed at identifying new combination therapies that can enhance the anti-tumor activity of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide and overcome potential limitations associated with its use as a single agent. Finally, there is interest in exploring the potential use of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide in other disease indications, such as autoimmune disorders and inflammatory diseases.

Synthesis Methods

The synthesis of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide involves several steps, including the preparation of key intermediates and the final coupling of these intermediates to form the target compound. The synthesis of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide has been optimized to achieve high yields and purity, and the final product has been extensively characterized using various analytical techniques.

Scientific Research Applications

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide has potent anti-tumor activity against a variety of cancer cell lines, including those that are resistant to other therapies.

properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-14(12-3-7-20-9-12)17-8-11-2-1-4-16-13(11)18-6-5-15-10-18/h1-7,9-10H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNPVZDLWPCKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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